

# Benchmarking the performance of RGX-104 against standard-of-care cancer treatments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | RGX-104  |           |
| Cat. No.:            | B1679319 | Get Quote |

# RGX-104: A Performance Benchmark Against Standard-of-Care in Oncology

In the rapidly evolving landscape of cancer therapeutics, the novel, first-in-class oral, selective Liver X Receptor (LXR) agonist, **RGX-104**, has emerged as a promising immunotherapeutic agent. This guide provides a comprehensive comparison of **RGX-104** against the current standard-of-care treatments for several advanced cancers, including recurrent non-small cell lung cancer (NSCLC), refractory melanoma, and high-grade neuroendocrine tumors (NETs). The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven benchmark of **RGX-104**'s performance, supported by experimental data and detailed methodologies.

# Mechanism of Action: A Novel Approach to Cancer Immunotherapy

**RGX-104**'s unique mechanism of action centers on the activation of the LXR/Apolipoprotein E (ApoE) pathway. This activation triggers a cascade of downstream effects that modulate the tumor microenvironment, transforming it from an immunosuppressive to an immunostimulatory state.





Click to download full resolution via product page

**RGX-104** Signaling Pathway



Activation of the LXR by **RGX-104** leads to the transcriptional activation of the ApoE gene.[1][2] [3][4] This results in the depletion of myeloid-derived suppressor cells (MDSCs) and the stimulation of dendritic cells (DCs).[3][5] MDSCs are known to suppress the anti-tumor activity of cytotoxic T-lymphocytes (CTLs), while DCs are critical for their activation. By shifting the balance towards an activated immune state, **RGX-104** fosters a potent anti-tumor immune response.

### Performance Data: RGX-104 vs. Standard-of-Care

The following tables summarize the clinical performance of **RGX-104** in combination with standard-of-care agents, benchmarked against the performance of those standard-of-care agents alone in similar patient populations.

# Recurrent Advanced Non-Small Cell Lung Cancer (NSCLC)

Standard-of-Care: Docetaxel



| Treatmen<br>t<br>Regimen                      | Trial<br>Identifier                 | Patient<br>Populatio<br>n                                                              | Overall<br>Respons<br>e Rate<br>(ORR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) | Key<br>Grade 3/4<br>Adverse<br>Events                                                             |
|-----------------------------------------------|-------------------------------------|----------------------------------------------------------------------------------------|---------------------------------------|-----------------------------------------------------|---------------------------------------|---------------------------------------------------------------------------------------------------|
| RGX-104 +<br>Docetaxel                        | RGX-104-<br>001 (Phase<br>1/2b)     | Recurrent<br>advanced/<br>metastatic<br>non-<br>squamous<br>NSCLC<br>(2nd/3rd<br>line) | 38% (ITT,<br>n=21)[6]                 | 3.3 months<br>(ITT)[6]                              | Not<br>Reported                       | Neutropeni<br>a (14%),<br>Fatigue<br>(10%),<br>Nausea<br>(10%),<br>Dyspnea<br>(10%)[6]            |
| Docetaxel<br>Monothera<br>py                  | TAX 317 &<br>TAX 320<br>(Phase III) | Platinum-<br>pretreated<br>advanced<br>or<br>metastatic<br>NSCLC                       | 5.5% -<br>6.7%                        | 2.6 - 2.9<br>months                                 | 5.7 - 7.5<br>months                   | Neutropeni<br>a (70.3%),<br>Febrile<br>Neutropeni<br>a (11.5%),<br>Thrombocy<br>topenia<br>(3.6%) |
| Docetaxel<br>Monothera<br>py (Real-<br>world) | Flatiron<br>Health<br>Database      | Advanced NSCLC after platinum- based chemo                                             | Not<br>Reported                       | Not<br>Reported                                     | 8.2 months                            | Not<br>Reported[7<br>]                                                                            |

## **Refractory Melanoma**

Standard-of-Care: Nivolumab (Anti-PD-1)



| Treatmen<br>t<br>Regimen       | Trial<br>Identifier             | Patient<br>Populatio<br>n                                                           | Overall<br>Respons<br>e Rate<br>(ORR)                        | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS)     | Key<br>Grade 3/4<br>Adverse<br>Events                                                    |
|--------------------------------|---------------------------------|-------------------------------------------------------------------------------------|--------------------------------------------------------------|-----------------------------------------------------|-------------------------------------------|------------------------------------------------------------------------------------------|
| RGX-104<br>(Monothera<br>py)   | Phase 1a/b                      | Refractory<br>solid<br>tumors<br>(including<br>anti-PD-1<br>refractory<br>melanoma) | Not<br>specifically<br>reported<br>for<br>melanoma<br>cohort | Not<br>Reported                                     | Not<br>Reported                           | Neutropeni<br>a,<br>Hyperlipide<br>mia[5][8][9]                                          |
| Nivolumab<br>(Monothera<br>py) | CheckMate<br>037 (Phase<br>III) | Advanced melanoma after ipilimumab and, if BRAF-mutated, a BRAF inhibitor           | 32%                                                          | 4.7 months                                          | 15.7<br>months                            | Fatigue<br>(2%),<br>Diarrhea<br>(1%), Rash<br>(2%)                                       |
| Nivolumab<br>+<br>Ipilimumab   | CheckMate<br>067 (Phase<br>III) | Previously<br>untreated,<br>unresectab<br>le or<br>metastatic<br>melanoma           | 58%                                                          | 11.5<br>months                                      | Not<br>Reached<br>(72% at 3<br>years)[10] | Diarrhea<br>(9%),<br>Colitis<br>(8%), ALT<br>increased<br>(8%), AST<br>increased<br>(6%) |

## **High-Grade Neuroendocrine Tumors (NETs)**

Standard-of-Care: Etoposide + Cisplatin (EP)



| Treatmen<br>t<br>Regimen         | Trial<br>Identifier     | Patient<br>Populatio<br>n                                                                       | Overall<br>Respons<br>e Rate<br>(ORR)                                                                                 | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) | Key<br>Grade 3/4<br>Adverse<br>Events                                                                       |
|----------------------------------|-------------------------|-------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------|---------------------------------------|-------------------------------------------------------------------------------------------------------------|
| RGX-104<br>(Monothera<br>py)     | Phase 1a/b              | Refractory<br>solid<br>tumors<br>(including a<br>high-grade<br>neuroendo<br>crine<br>carcinoma) | One confirmed partial response (53% tumor reduction) in a patient with a high- grade neuroendo crine carcinoma[ 8][9] | Not<br>Reported                                     | Not<br>Reported                       | Neutropeni<br>a,<br>Hyperlipide<br>mia[5][8][9]                                                             |
| Etoposide<br>+ Cisplatin<br>(EP) | JCOG1213<br>(Phase III) | Advanced neuroendo crine carcinoma of the digestive system                                      | 54.5%[11]                                                                                                             | 5.6<br>months[3]<br>[11]                            | 12.5<br>months[3]<br>[11]             | Neutropeni<br>a (91.5%),<br>Leukocytop<br>enia<br>(61.0%),<br>Febrile<br>Neutropeni<br>a (26.8%)<br>[3][11] |



| Etoposide<br>+ Cisplatin<br>(EP) | Retrospecti<br>ve Study | Poorly differentiat ed/rapidly progressin g neuroendo crine tumors | 50-56%<br>(radiologic<br>al/biochemi<br>cal<br>response)<br>[6] | Not<br>Reported | Median duration of response: 9 months[6] | Neutropeni<br>a (64%),<br>Nephrotoxi<br>city (53%<br>Grade 1-2) |
|----------------------------------|-------------------------|--------------------------------------------------------------------|-----------------------------------------------------------------|-----------------|------------------------------------------|-----------------------------------------------------------------|
|----------------------------------|-------------------------|--------------------------------------------------------------------|-----------------------------------------------------------------|-----------------|------------------------------------------|-----------------------------------------------------------------|

## **Experimental Protocols**

Detailed methodologies are crucial for the critical evaluation of clinical data. Below are the experimental protocols for the key trials cited in this guide.

**RGX-104-001** (Phase 1/2b Combination Therapy)





Click to download full resolution via product page

#### RGX-104-001 Trial Workflow

- Trial Design: A Phase 1/2b open-label, multicenter, dose-escalation and cohort-expansion study (NCT02922764).[6]
- Patient Population: Patients with recurrent advanced or metastatic non-squamous non-small cell lung cancer who have received prior platinum-based chemotherapy and an immune checkpoint inhibitor.[6]
- Treatment:



- Dose Escalation: Patients received escalating doses of RGX-104 in combination with docetaxel to determine the maximum tolerated dose and recommended Phase 2 dose.
- Cohort Expansion: Patients received the recommended Phase 2 dose of RGX-104 in combination with docetaxel.

#### • Endpoints:

- Primary: Safety, tolerability, and determination of the recommended Phase 2 dose.
- Secondary: Overall Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DOR).

### JCOG1213 (Phase III - EP vs. IP for NETs)

- Trial Design: A randomized, open-label, Phase III study comparing etoposide plus cisplatin (EP) with irinotecan plus cisplatin (IP).[11]
- Patient Population: Chemotherapy-naïve patients with recurrent or unresectable,
   histologically confirmed neuroendocrine carcinoma of the gastrointestinal tract, hepatobiliary system, or pancreas.[11]
- Treatment Arms:
  - EP Arm: Etoposide (100 mg/m² on days 1, 2, and 3) and cisplatin (80 mg/m² on day 1),
     administered every 3 weeks.[11]
  - IP Arm: Irinotecan (60 mg/m² on days 1, 8, and 15) and cisplatin (60 mg/m² on day 1),
     repeated every 4 weeks.[11]
- Endpoints:
  - Primary: Overall Survival (OS).
  - Secondary: Progression-Free Survival (PFS), Response Rate (RR), and safety.

## Conclusion



**RGX-104**, with its novel immunomodulatory mechanism of action, demonstrates promising clinical activity in heavily pre-treated cancer patient populations. In combination with docetaxel for recurrent advanced NSCLC, it has shown a notable improvement in overall response rate compared to historical data for docetaxel monotherapy. While direct comparative data for refractory melanoma and high-grade neuroendocrine tumors is still emerging, the initial signals of activity, including a confirmed partial response in a neuroendocrine carcinoma patient, are encouraging.

The data presented in this guide suggests that **RGX-104** has the potential to enhance the efficacy of standard-of-care treatments by overcoming mechanisms of resistance. Further investigation in randomized controlled trials is warranted to definitively establish its place in the therapeutic armamentarium against these challenging malignancies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing and interpreting future studies in this field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and safety of docetaxel for advanced non-small-cell lung cancer: a meta-analysis of Phase III randomized controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nivolumab in melanoma: latest evidence and clinical potential PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. Combination Therapies for Melanoma: A New Standard of Care? PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docetaxel in the treatment of non-small cell lung carcinoma: an update and analysis -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with cisplatin and etoposide in patients with neuroendocrine tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three drugs go head-to-head in advanced lung cancer study | MDedge [mdedge.com]



- 8. cancernetwork.com [cancernetwork.com]
- 9. Advanced Melanoma Skin Cancer | Clinical Trial Results | OPDIVO® (nivolumab)
   [opdivo.com]
- 10. aimatmelanoma.org [aimatmelanoma.org]
- 11. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Benchmarking the performance of RGX-104 against standard-of-care cancer treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679319#benchmarking-the-performance-of-rgx-104-against-standard-of-care-cancer-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com